2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride
Description
2-[(2R)-Pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride (molecular formula: C₈H₁₂Cl₂F₃N₃, molecular weight: 278.11 g/mol) is a chiral imidazole derivative featuring a (2R)-pyrrolidine substituent at position 2 and a trifluoromethyl (-CF₃) group at position 4 of the imidazole ring. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and agrochemical applications . The compound’s stereochemistry (R-configuration at pyrrolidine) is critical for binding to biological targets, such as enzymes or receptors, where enantioselectivity is often observed .
Properties
Molecular Formula |
C8H12Cl2F3N3 |
|---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-4-13-7(14-6)5-2-1-3-12-5;;/h4-5,12H,1-3H2,(H,13,14);2*1H/t5-;;/m1../s1 |
InChI Key |
NJZVSUCOCCWRQH-ZJIMSODOSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Intermediates and Starting Materials
- 2-chloro-5-(trifluoromethyl)pyridin-4-amine or related trifluoromethyl-substituted pyridine derivatives serve as electrophilic partners or precursors for the trifluoromethyl group introduction.
- (R)-pyrrolidin-2-yl derivatives are used to introduce the chiral pyrrolidine moiety.
- Imidazole ring formation is often achieved via cyclization reactions involving amidine or related precursors.
Representative Synthesis Procedure
A typical preparation involves the following steps, adapted from recent literature protocols:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Reaction of 2-chloro-5-(trifluoromethyl)pyridin-4-amine with (R)-pyrrolidin-2-yl derivative in DMSO with Na2CO3 at 90 °C for 12 h | Nucleophilic aromatic substitution to attach the pyrrolidinyl group | Moderate to good yield; stereochemistry retained |
| 2 | Purification by flash chromatography using silica gel with gradient elution (e.g., EtOAc/hexanes) | Removal of impurities and isolation of intermediate | High purity obtained |
| 3 | Formation of imidazole ring via cyclization under acidic or basic conditions, depending on precursor | Cyclization to close the imidazole ring | Controlled conditions to avoid racemization |
| 4 | Conversion to dihydrochloride salt by treatment with HCl in suitable solvent (e.g., Et2O or MeOH) | Salt formation to improve stability and solubility | Quantitative conversion |
This sequence is supported by the purification and characterization methods such as mass-directed reverse phase chromatography and NMR analysis to confirm structure and stereochemistry.
Alternative Synthetic Approaches
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce trifluoromethyl-substituted aryl groups onto imidazole precursors.
- Protection-deprotection strategies for the pyrrolidine amine to prevent side reactions during ring formation.
- Microwave-assisted synthesis to accelerate reaction times in nucleophilic substitution and cyclization steps.
Purification and Characterization
- Purification is commonly achieved by reverse phase chromatography using acetonitrile/water mixtures with trifluoroacetic acid (TFA) as an additive to maintain protonation states.
- Flash chromatography on silica gel with solvent gradients is also employed for intermediate purification.
- Characterization involves:
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-chloro-5-(trifluoromethyl)pyridin-4-amine, (R)-pyrrolidin-2-yl derivatives |
| Solvents | DMSO, dichloromethane (DCM), acetonitrile (MeCN), water |
| Bases | Sodium carbonate (Na2CO3), potassium phosphate (K3PO4) |
| Catalysts | Palladium complexes (e.g., XPhos Pd G2) for cross-coupling steps |
| Temperature | 80–90 °C for substitution and coupling reactions |
| Reaction time | 12–24 hours typically |
| Purification | Flash chromatography, reverse phase chromatography with TFA |
| Salt formation | Treatment with HCl to form dihydrochloride salt |
| Yield | Moderate to high (varies with step and scale) |
Research Findings and Notes
- The stereochemical purity of the pyrrolidin-2-yl substituent is crucial for biological activity; thus, chiral starting materials or resolution methods are employed.
- The trifluoromethyl group enhances metabolic stability and lipophilicity, beneficial in drug design.
- The dihydrochloride salt form improves aqueous solubility and handling properties.
- Recent literature emphasizes the use of modern catalytic methods and microwave-assisted synthesis to improve efficiency and reduce impurities.
Chemical Reactions Analysis
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by different functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole Derivatives
- Example : 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole ()
- Structural Differences : Replaces the imidazole core with a benzimidazole (fused benzene-imidazole ring).
- Functional Impact :
- Increased aromatic surface area enhances π-π stacking interactions but may reduce metabolic stability due to extended conjugation .
- Pharmacokinetics: Higher molecular weight (349.17 g/mol vs. 278.11 g/mol) may reduce bioavailability compared to the target compound .
Bipyridine-Imidazole Hybrids
- Example : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine ()
- Structural Differences : Incorporates a bipyridine scaffold linked to a methylimidazole group.
- Functional Impact :
- Rigid bipyridine structure favors coordination with metal ions, suggesting applications in catalysis or fluorescence-based assays .
Substituent Modifications
Trifluoromethyl vs. Carboxylic Acid Groups
- Example : (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic Acid Dihydrochloride ()
- Structural Differences : Replaces -CF₃ with a carboxylic acid (-COOH) group.
- Functional Impact :
- The -COOH group increases hydrophilicity (logP reduction) but may limit blood-brain barrier penetration .
- Trifluoromethyl in the target compound enhances metabolic stability by resisting oxidative degradation, a common issue with -COOH-containing drugs .
Pyrrolidine vs. Piperidine Rings
- Example : 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride ()
- Structural Differences : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Functional Impact :
- The (2R)-pyrrolidine in the target compound offers stereochemical advantages in chiral recognition .
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a member of the imidazole family, which has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study focusing on similar imidazole compounds indicated that the presence of electron-withdrawing groups, such as trifluoromethyl, significantly contributes to their efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antibacterial Efficacy of Imidazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole | TBD | MRSA |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | 0.5 | MRSA |
| Other Imidazole Derivative | 0.125 | MSSA |
Note: TBD = To Be Determined
The biological activity of imidazole compounds often involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets .
Case Study 1: Antimicrobial Screening
In a preliminary screening study, various imidazole derivatives were tested for their antibacterial properties. The results indicated that those with a trifluoromethyl group exhibited superior activity against both MRSA and MSSA compared to traditional antibiotics . This suggests the potential for developing new therapeutic agents based on this scaffold.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the imidazole ring and the introduction of substituents like trifluoromethyl significantly influenced antibacterial potency. The optimal configuration was found to be crucial for achieving desired biological effects .
Q & A
Basic: What are the optimal synthetic routes for 2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride?
Methodological Answer:
The synthesis typically involves:
Condensation : Reacting a trifluoromethyl-substituted aldehyde with (2R)-pyrrolidine-2-carboxamide under acidic conditions to form the imidazole core .
Cyclization : Using reagents like ammonium acetate in refluxing ethanol to close the imidazole ring .
Salt Formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility for biological assays .
Key Considerations : Use chiral catalysts or resolving agents to maintain the (2R) stereochemistry. Monitor reaction progress via TLC or HPLC to avoid racemization .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the pyrrolidine ring’s chiral center is verified via NOESY .
- Mass Spectrometry (HRMS) : Validates molecular weight and salt formation (e.g., +2HCl adducts) .
- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .
Data Interpretation Tip : Compare spectral data with analogs (e.g., 4-(3-methoxyphenyl) derivatives) to identify shifts caused by the trifluoromethyl group .
Advanced: How does the trifluoromethyl group influence bioactivity compared to other substituents?
Methodological Answer:
The CF₃ group enhances:
- Electron-Withdrawing Effects : Increases metabolic stability by resisting oxidative degradation .
- Hydrophobic Interactions : Improves binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
Comparative Analysis :
Advanced: How to resolve contradictions in enzyme inhibition data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-factor availability (e.g., Mg²⁺ for kinases) .
- Racemization : Undetected chiral inversion during synthesis alters target binding .
Resolution Strategies :
Validate compound purity via chiral HPLC .
Replicate assays under standardized conditions (e.g., IC₅₀ measurements at fixed ATP concentrations) .
Use crystallography (SHELX-refined structures) to confirm binding modes .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : The dihydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) for in vitro assays .
- Stability :
- pH Sensitivity : Degrades in basic conditions (pH >8); store at pH 4–6 .
- Light Sensitivity : Protect from UV exposure to prevent imidazole ring cleavage .
Empirical Testing : Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .
Advanced: How to design experiments to study target interactions?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., a kinase) using SHELX for refinement .
- Molecular Docking : Compare binding poses with analogs (e.g., 4,5-diphenylimidazoles) to identify critical interactions .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) under physiological buffer conditions .
Advanced: How to mitigate racemization during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-proline derivatives to preserve stereochemistry during cyclization .
- Low-Temperature Reactions : Perform key steps (e.g., imine formation) at 0–4°C to minimize epimerization .
- Enzymatic Resolution : Employ lipases or esterases to separate enantiomers post-synthesis .
Basic: What purification challenges arise, and how are they addressed?
Methodological Answer:
- Impurities : Byproducts from incomplete cyclization or salt formation.
- Solutions :
- Reverse-Phase HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradients .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals .
Advanced: How to conduct SAR studies with structural analogs?
Methodological Answer:
Analog Synthesis : Replace CF₃ with substituents like Cl, CH₃, or furanyl groups .
Bioactivity Testing : Measure IC₅₀ against target enzymes (e.g., proteases) .
Computational Modeling : Use DFT calculations to correlate substituent electronic profiles with activity .
Advanced: How do hydrogen-bonding patterns in crystals inform mechanism of action?
Methodological Answer:
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., intramolecular vs. solvent-mediated) .
- Functional Implications : Strong N–H···Cl⁻ interactions in the dihydrochloride salt may mimic substrate binding in enzymes .
Experimental Approach : Compare crystal structures (SHELXL-refined) with docked poses to validate pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
